molecular formula C7H5BrN2O2S B1280005 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid CAS No. 61984-81-4

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid

Cat. No.: B1280005
CAS No.: 61984-81-4
M. Wt: 261.1 g/mol
InChI Key: LLDVSEGUGJLVTG-UHFFFAOYSA-N
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Description

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid is a chemical compound with the molecular formula C₇H₅BrN₂O₂S and a molecular weight of 261.096 g/mol . This compound features a bromine atom attached to an imidazo[2,1-b]thiazole ring, which is further connected to an acetic acid moiety. The presence of both bromine and the imidazo[2,1-b]thiazole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic activity against human tumor cell lines, indicating its potential as an anticancer agent . The compound’s interactions with enzymes and proteins are crucial for its biological activity, as these interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds bearing the imidazo[2,1-b]thiazole scaffold, including this compound, can induce cytotoxic effects in cancer cells . These effects are mediated through the modulation of cell signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to interact with specific targets within the cell, resulting in changes in gene expression and subsequent biological effects . These interactions are essential for the compound’s pharmacological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are crucial for the compound’s biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its function and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the reaction of ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)acetate with a suitable acid to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the bromination and subsequent reactions.

Industrial Production Methods

While specific industrial production methods for 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Condensation Agents: Such as carbodiimides for forming amides and esters.

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, amides, and esters, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid include:

Uniqueness

The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and methyl analogs. The bromine atom can engage in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain molecular targets .

Properties

IUPAC Name

2-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-5-3-10-2-4(1-6(11)12)9-7(10)13-5/h2-3H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDVSEGUGJLVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487362
Record name (2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61984-81-4
Record name 2-Bromoimidazo[2,1-b]thiazole-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61984-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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